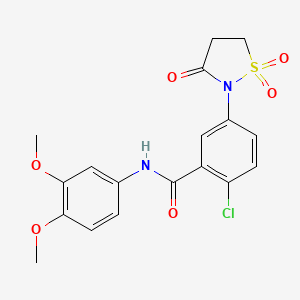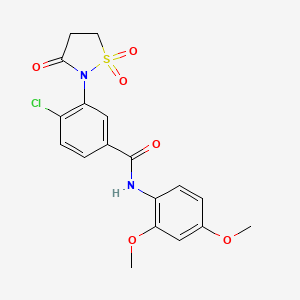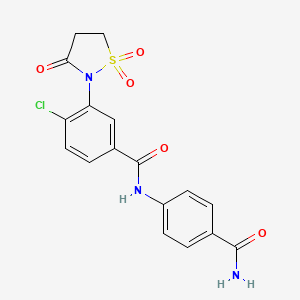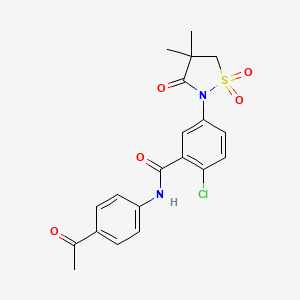![molecular formula C18H13NO2S B6525565 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate CAS No. 1011573-41-3](/img/structure/B6525565.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate” is a complex organic molecule that contains a pyridine ring, a phenyl ring, and a thiophene ring . These types of compounds are often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. This could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the double bond or at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its conjugated system and aromatic rings. It would likely be a solid at room temperature and have a high melting point .Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S/c20-18(17-2-1-13-22-17)21-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRGOIJUTSRNPO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6525482.png)




![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525560.png)